2-[2-(phenylformamido)acetamido]ethyl benzoate
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Overview
Description
2-[2-(phenylformamido)acetamido]ethyl benzoate is an organic compound with the molecular formula C18H18N2O4. It is a derivative of benzoic acid and is characterized by the presence of a phenylformamido group and an acetamido group attached to an ethyl benzoate backbone .
Scientific Research Applications
2-[2-(phenylformamido)acetamido]ethyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(phenylformamido)acetamido]ethyl benzoate typically involves the reaction of ethyl benzoate with phenylformamide and acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(phenylformamido)acetamido]ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenylformamido and acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Mechanism of Action
The mechanism of action of 2-[2-(phenylformamido)acetamido]ethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylformamido and acetamido groups play a crucial role in binding to these targets, leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-[2-(phenylformamido)acetamido]ethyl thiophene-2-carboxylate: Similar in structure but with a thiophene ring instead of a benzoate group.
2-[2-(phenylformamido)acetamido]ethyl benzoate: Another similar compound with slight variations in the functional groups.
Uniqueness
This compound is unique due to its specific combination of phenylformamido and acetamido groups attached to an ethyl benzoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[(2-benzamidoacetyl)amino]ethyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-16(13-20-17(22)14-7-3-1-4-8-14)19-11-12-24-18(23)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQQGYKWXNJMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCCOC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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